3,3,3-trifluoro-2-(hydroxymethyl)propanoic Acid
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Overview
Description
3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is an organic compound with the molecular formula C4H5F3O3. It is a derivative of propanoic acid, where three hydrogen atoms are replaced by fluorine atoms, and a hydroxymethyl group is attached to the second carbon atom. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electronegativity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoropropene with formaldehyde in the presence of a base, followed by oxidation to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Aqueous or organic solvents like methanol or ethanol
Temperature: Room temperature to moderate heating (20-60°C)
Oxidizing Agent: Hydrogen peroxide or potassium permanganate
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the fluorination of 2-(hydroxymethyl)propanoic acid using sulfur tetrafluoride (SF4) under controlled conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Temperature: Varies depending on the reaction, typically ranging from room temperature to reflux conditions
Major Products Formed
Oxidation: 3,3,3-Trifluoro-2-carboxypropanoic acid
Reduction: 3,3,3-Trifluoro-2-(hydroxymethyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a metabolic inhibitor due to the presence of the trifluoromethyl group, which can interfere with enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid is primarily influenced by the trifluoromethyl group. This group increases the compound’s electronegativity, affecting its interaction with biological molecules and enzymes. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s reactivity and binding affinity. The molecular targets and pathways involved include:
Enzyme Inhibition: The trifluoromethyl group can mimic the transition state of enzyme-catalyzed reactions, leading to competitive inhibition.
Metabolic Pathways: The compound can interfere with metabolic pathways by inhibiting key enzymes, affecting cellular processes and energy production.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid
- 2-(Trifluoromethyl)-2-hydroxypropionic acid
- 3,3,3-Trifluoro-2-hydroxyisobutyric acid
Uniqueness
3,3,3-Trifluoro-2-(hydroxymethyl)propanoic acid is unique due to the presence of both a trifluoromethyl group and a hydroxymethyl group. This combination imparts distinct chemical properties, such as high electronegativity, stability, and the ability to participate in diverse chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2(1-8)3(9)10/h2,8H,1H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKMMANRRSONBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382-43-4 |
Source
|
Record name | 3,3,3-trifluoro-2-(hydroxymethyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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